molecular formula C11H16N2O B1493185 (1-(2-Aminoethyl)indolin-4-yl)methanol CAS No. 2090572-68-0

(1-(2-Aminoethyl)indolin-4-yl)methanol

Cat. No. B1493185
CAS RN: 2090572-68-0
M. Wt: 192.26 g/mol
InChI Key: JDWFNWFTRDKGCU-UHFFFAOYSA-N
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Description

“(1-(2-Aminoethyl)indolin-4-yl)methanol” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of indoline, a bicyclic organic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indoline core with an aminoethyl group attached . Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research by Martens et al. (1992) demonstrates the synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, highlighting the potential of related indoline derivatives in enantioselective catalysis. The study illustrates the application of chiral oxazaborolidines derived from indoline compounds in the borane reduction of prochiral ketones to chiral secondary alcohols, emphasizing their utility in producing optically pure compounds (Martens et al., 1992).

Lipid Dynamics and Membrane Studies

Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, using methanol as a solubilizing agent to study its effects on lipid flip-flop and transfer kinetics in biological membranes. This research underscores the relevance of solvents like methanol in understanding the behavior of lipid bilayers, which could be extrapolated to studies involving indolinyl methanol derivatives in membrane-associated processes (Nguyen et al., 2019).

Multicomponent Reactions and Molecular Diversity

Yang et al. (2015) reported on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] from a multicomponent reaction involving isatins and but-2-ynedioate in methanol. This study highlights the versatility of indoline derivatives in participating in complex reactions to yield structurally diverse molecules, which is central to drug discovery and synthetic organic chemistry (Yang et al., 2015).

Methanol Dehydrogenase Structure and Function

The research by Xia et al. (1996) on the gene sequence and three-dimensional structure of methanol dehydrogenase from Methylophilus W3A1 provides insights into enzyme catalysis involving methanol. Although focused on a specific enzyme, this research underscores the broader relevance of understanding interactions between methanol and biological molecules, potentially extending to indolinyl methanol derivatives in enzymatic studies (Xia et al., 1996).

Synthesis and Transformation

Studies on the synthesis and transformation of indoline and related compounds, such as the work by Cao et al. (2019), who constructed unique polyheterocyclic systems via a multicomponent reaction, demonstrate the synthetic utility of indoline derivatives in forming complex molecular architectures. This type of research paves the way for the development of new materials and bioactive molecules (Cao et al., 2019).

Future Directions

Indoline derivatives, including “(1-(2-Aminoethyl)indolin-4-yl)methanol”, have potential for further exploration in drug discovery due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including cancer and bacterial infections .

Mechanism of Action

properties

IUPAC Name

[1-(2-aminoethyl)-2,3-dihydroindol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-5-7-13-6-4-10-9(8-14)2-1-3-11(10)13/h1-3,14H,4-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFNWFTRDKGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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